molecular formula C21H17FN2O4S B2758183 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922035-54-9

1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2758183
M. Wt: 412.44
InChI Key: SDDNSFAMEJNYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Fluorescence

Research on similar compounds has shown applications in studying photophysical properties and fluorescence. For instance, compounds with related structures have been prepared to display excited-state intramolecular proton-transfer fluorescence, useful in detecting media for ionizing radiation due to their wavelength-shifting capabilities (Kauffman & Bajwa, 1993).

Drug Formulation and Characterization

In the realm of pharmaceuticals, methanesulfonic acid salt forms of structurally related compounds, such as carbamazepine, have been prepared and characterized, providing insights into the molecular structures and interactions that could inform drug formulation and design (Eberlin, Eddleston, & Frampton, 2013).

Molecular Structure and Gas-phase Acidity

Theoretical studies on the molecular structure and gas-phase acidity of substituted sulfonamides, including methane sulfonamide, have explored the geometry and acidity of these compounds, contributing to our understanding of their reactivity and potential applications in biochemistry and pharmacology (Remko, 2003).

Material Science and Polymer Chemistry

Investigations into high molecular weight polybenzoxazoles in polyphosphoric acid and their hydrolytic stability in aqueous methanesulfonic acid have provided valuable insights into the synthesis and stability of these materials, which have potential applications in advanced material science and engineering (Kim, Einsla, Tchatchoua, & McGrath, 2005).

Antibacterial Activity

Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, structurally similar to the compound of interest, has shown good antibacterial activities against rice bacterial leaf blight, indicating potential agricultural applications (Shi et al., 2015).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDNSFAMEJNYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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